

Physicochemical and Structural Data of Cholesteryl Tridecanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cholesteryl tridecanoate*

Cat. No.: *B15601624*

[Get Quote](#)

Cholesteryl tridecanoate is a cholesteryl ester, a type of lipid formed from the esterification of cholesterol with tridecanoic acid. These esters are important in various biological contexts and are of interest in the development of lipid-based drug delivery systems.

Property	Value	Reference
Molecular Formula	C40H70O2	[1]
Molecular Weight	582.98 g/mol	[1] [2]
Physical Form	Solid	[1]
CAS Number	25605-87-2	[1]
Recommended Storage	-20°C	[2]
Synonyms	Cholesterol tridecylate, Cholest-5-en-3 β -ol tridecanoate	[1]

Experimental Protocols for the Analysis of Cholesteryl Tridecanoate

The analysis of **cholesteryl tridecanoate** typically involves its separation from other lipids and subsequent identification and quantification. The following are detailed methodologies for key experimental techniques.

Lipid Extraction

A common preliminary step for analyzing cholesteryl esters from biological samples is lipid extraction. The Bligh and Dyer method is a widely used protocol.[3][4]

- Objective: To extract total lipids, including cholesteryl esters, from a biological sample.
- Methodology:
 - Homogenize the tissue sample in a mixture of chloroform and methanol (1:2, v/v).
 - Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
 - Centrifuge the mixture to separate the phases.
 - The lower chloroform phase, containing the total lipids, is carefully collected.
 - The solvent is evaporated under a stream of nitrogen to yield the lipid extract.

Thin-Layer Chromatography (TLC) for Lipid Class Separation

TLC is a rapid and effective method for separating different lipid classes, including cholesteryl esters, from a total lipid extract.[5]

- Objective: To isolate the cholesteryl ester fraction from other lipid classes.
- Methodology:
 - Plate Preparation: Use pre-coated silica gel 60 plates.
 - Sample Application: Dissolve the lipid extract in a small amount of chloroform and spot it onto the TLC plate.
 - Mobile Phase: A mixture of hexane and diethyl ether (e.g., 90:10, v/v) is a common mobile phase for separating neutral lipids.

- Development: Place the TLC plate in a developing tank containing the mobile phase and allow the solvent front to move up the plate.
- Visualization: After development, the plate is dried and sprayed with a visualizing agent, such as a primuline solution, and viewed under UV light. The cholesteryl ester band can be identified by comparing its migration distance (R_f value) to that of a **cholesteryl tridecanoate** standard.
- Elution: The silica gel band corresponding to the cholesteryl ester is scraped off the plate, and the lipid is eluted from the silica with a solvent like chloroform/methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of the fatty acid component of cholesteryl esters after hydrolysis and derivatization.[\[3\]](#)[\[6\]](#)

- Objective: To determine the fatty acid profile of the cholesteryl ester fraction.
- Methodology:
 - Hydrolysis (Saponification): The isolated cholesteryl ester fraction is hydrolyzed using a methanolic NaOH or KOH solution to release the tridecanoic acid.[\[7\]](#)
 - Derivatization: The resulting free fatty acid is converted to its more volatile methyl ester (fatty acid methyl ester, FAME) by reaction with a methylating agent like BF₃-methanol.
 - GC Separation: The FAME sample is injected into a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar column). The oven temperature is programmed to separate the different FAMEs based on their boiling points and polarity.
 - MS Detection: The separated FAMEs are introduced into a mass spectrometer. The mass spectrum of each peak is used for identification by comparing it to a spectral library. Quantification is achieved by comparing the peak area to that of an internal standard.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used method for the direct analysis of intact cholesteryl esters.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Objective: To separate and quantify intact **cholesteryl tridecanoate**.
- Methodology:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and isopropanol (e.g., 50:50, v/v) is effective for separating different cholesteryl esters.[9][10]
 - Injection: The lipid extract or the purified cholesteryl ester fraction is dissolved in the mobile phase and injected into the HPLC system.
 - Detection: Detection is commonly performed using a UV detector at a low wavelength (e.g., 210 nm).[9][10]
 - Quantification: The concentration of **cholesteryl tridecanoate** is determined by comparing its peak area to a calibration curve generated with known concentrations of a pure standard.


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about cholesteryl esters.[11][12]

- Objective: To confirm the chemical structure of **cholesteryl tridecanoate**.
- Methodology:
 - Sample Preparation: The purified **cholesteryl tridecanoate** is dissolved in a deuterated solvent, such as deuteriochloroform (CDCl_3).
 - Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer.
 - Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, are analyzed to confirm the presence of the cholesterol backbone and the tridecanoate fatty acyl chain. Specific resonances can be assigned to protons and carbons of both moieties, confirming the identity and purity of the compound.[11][12]

Visualized Workflow for Cholesteryl Tridecanoate Analysis

The following diagram illustrates a typical experimental workflow for the extraction, purification, and analysis of **cholesteryl tridecanoate** from a biological sample.

[Click to download full resolution via product page](#)

Caption: Workflow for **Cholesteryl Tridecanoate** Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cholesteryl Tridecanoate | CymitQuimica [cymitquimica.com]
- 2. CHOLESTERYL TRIDEcanoate CAS#: [m.chemicalbook.com]
- 3. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. aocs.org [aocs.org]
- 6. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An HPLC-GC/MS reference method for serum total cholesterol with control for ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of adrenal cholestryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical and Structural Data of Cholestryl Tridecanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601624#molecular-formula-and-weight-of-cholesteryl-tridecanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com